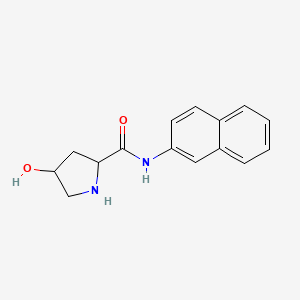

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

Beschreibung

BenchChem offers high-quality 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16,18H,8-9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDYJTXWIGUABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

Introduction

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, and its derivatives are of significant interest in the exploration of novel therapeutics.[1] This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, empowering researchers to adapt and troubleshoot the synthesis as needed. The presented methodology emphasizes efficiency, scalability, and the use of well-established chemical transformations.

Synthetic Strategy: A Four-Step Approach

The synthesis of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide is strategically designed in a four-step sequence, commencing with the readily available and inexpensive amino acid, L-hydroxyproline. The overall strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide.

The core of this synthesis revolves around the formation of an amide bond between the carboxylic acid of L-hydroxyproline and the aromatic amine, 2-naphthylamine. To achieve this selectively and in high yield, a protection-activation-coupling-deprotection strategy is employed.

-

Protection of the Secondary Amine: The secondary amine of the L-hydroxyproline ring is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3] This protection prevents self-polymerization and other unwanted side reactions during the subsequent activation and coupling steps.

-

Activation of the Carboxylic Acid: The carboxylic acid of Boc-L-hydroxyproline is activated to facilitate nucleophilic attack by the weakly basic 2-naphthylamine. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is utilized for this purpose. EDC is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate with the carboxylic acid. HOBt then traps this intermediate to form an active HOBt ester, which is less prone to racemization and side reactions, and readily undergoes aminolysis.[4][5][6]

-

Amide Bond Formation: The activated HOBt ester of Boc-L-hydroxyproline is then reacted with 2-naphthylamine to form the desired amide bond. While the coupling of electron-deficient aromatic amines can sometimes be sluggish, the use of an activated ester intermediate enhances the reaction rate.[7]

-

Deprotection of the Boc Group: The final step involves the removal of the Boc protecting group to yield the target molecule. This is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[8][9][10]

A critical consideration in this synthesis is the management of the hydroxyl group on the pyrrolidine ring. While some protocols for similar amide couplings suggest that the hydroxyl group can be left unprotected,[4] there is a potential for side reactions, such as O-acylation, especially if the coupling reaction is slow. For a more robust and reproducible synthesis, protection of the hydroxyl group is recommended. Common protecting groups for hydroxyls in amino acids include the tert-butyl (t-Bu) ether or the trityl (Trt) group.[7][11] This guide will present the synthesis with an unprotected hydroxyl group for simplicity and brevity, but researchers should be aware of the option to protect this functionality if side products are observed.

Experimental Protocols

Step 1: Synthesis of Boc-L-Hydroxyproline

This protocol is adapted from a green chemistry approach that utilizes water as the solvent, avoiding the use of organic solvents in the protection step.[9]

Materials:

-

L-Hydroxyproline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve L-hydroxyproline in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring, slowly add di-tert-butyl dicarbonate to the solution.

-

Carefully add an aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture above 7.

-

Heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to 2.0-2.5 with hydrochloric acid. A white precipitate of Boc-L-hydroxyproline will form.

-

Collect the solid product by vacuum filtration and wash the filter cake twice with cold deionized water.

-

Dry the product under vacuum to yield Boc-L-hydroxyproline as a white solid.

Step 2 & 3: EDC/HOBt Mediated Amide Coupling

This one-pot protocol combines the activation of the carboxylic acid and the subsequent amide bond formation.

Materials:

-

Boc-L-hydroxyproline

-

2-Naphthylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Boc-L-hydroxyproline (1.0 eq.) in DCM or DMF at 0 °C, add 2-naphthylamine (1.0 eq.), HOBt (0.1-1.2 eq.), and DIPEA or TEA (1.2 eq.).

-

Add EDC·HCl (1.2 eq.) to the mixture in portions over ten minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-protected 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step 4: Boc Deprotection

This final step removes the Boc protecting group to yield the target compound.

Materials:

-

Boc-protected 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amide in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution (typically a 1:1 mixture of TFA:DCM).[9]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by recrystallization or column chromatography to yield 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide.

Note on Deprotection: In some cases, TFA can lead to side reactions with proline derivatives.[5] If this is observed, an alternative deprotection method using concentrated HCl in a mixture of methanol and dichloromethane can be employed.[5]

Characterization of Compounds

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆

| Proton | Expected Chemical Shift Range | Notes |

| Naphthalene-H | 7.2 - 8.0 | Multiple signals in the aromatic region.[10][12] |

| Amide-NH | 8.0 - 9.5 | Broad singlet, exchangeable with D₂O. |

| Pyrrolidine-H2 (α-CH) | 4.0 - 4.5 | Doublet of doublets or multiplet. |

| Pyrrolidine-H4 (CH-OH) | 4.2 - 4.6 | Multiplet. |

| Pyrrolidine-H3, H5 (CH₂) | 1.8 - 2.5 | Complex multiplets. |

| Hydroxyl-OH | 4.5 - 5.5 | Broad singlet, exchangeable with D₂O. |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆

| Carbon | Expected Chemical Shift Range | Notes |

| Amide-C=O | 168 - 175 | |

| Naphthalene-C | 110 - 140 | Multiple signals in the aromatic region.[10][13] |

| Pyrrolidine-C2 (α-CH) | 58 - 62 | |

| Pyrrolidine-C4 (CH-OH) | 68 - 72 | |

| Pyrrolidine-C3, C5 (CH₂) | 35 - 58 |

Mass Spectrometry:

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the protonated molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Data Summary

Table 3: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature | Expected Yield |

| 1 | Boc Protection | (Boc)₂O, NaOH | Water | 40-45 °C | >90% |

| 2/3 | Amide Coupling | EDC·HCl, HOBt, DIPEA | DCM or DMF | 0 °C to RT | 70-90% |

| 4 | Boc Deprotection | TFA | DCM | 0 °C to RT | >80% |

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway to 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide. By leveraging a standard protection-coupling-deprotection strategy, researchers can efficiently access this target molecule. The protocols provided are based on established and peer-reviewed methodologies, ensuring a high degree of success. As with any chemical synthesis, careful monitoring of reaction progress and appropriate purification techniques are paramount to obtaining the desired product in high purity. This guide serves as a comprehensive resource for chemists and drug development professionals engaged in the synthesis of novel pyrrolidine-based compounds.

References

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.

- (2S,4R)- and (2S,4S)

- N-Terminal Deprotection; Boc removal. Aapptec Peptides.

- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

- L-Proline - Organic Syntheses Procedure. Organic Syntheses.

- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatiz

- Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Deriv

- Acid-Amine Coupling using EDCI. Organic Synthesis.

- Effect of 3-Hydroxyproline Residues on Collagen Stability.

- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

- NIH Public Access. OSTI.GOV.

- Method for preparing Boc-L-proline.

- Design and Synthesis of Naphthol Derivative.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

- An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4). Benchchem.

- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroarom

- Enhancing Peptide Synthesis: The Role of Boc-L-Hydroxyproline Suppliers. Medium.

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.

- Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. The Royal Society of Chemistry.

- Trityl Protection. Common Organic Chemistry.

- 2-Naphthalenecarboxamide, 1-hydroxy-N-[4-[(octadecylamino)sulfonyl]phenyl]-. SpectraBase.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal.

- Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. gnps.ucsd.edu [gnps.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112851560A - Preparation method of cis-D-hydroxyproline - Google Patents [patents.google.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Amino protecting group—triphenylmethyl series [en.highfine.com]

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for the Novel Compound: 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The discovery of novel chemical entities (NCEs) presents both an opportunity and a challenge in drug development. While the therapeutic potential may be significant, a thorough understanding of the mechanism of action (MoA) is paramount for advancing a compound through the preclinical and clinical pipeline. This guide provides a comprehensive, multi-disciplinary strategy for the mechanistic elucidation of a novel compound, using 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide as a case study. We will delve into a structured, hypothesis-driven approach, beginning with an in-silico analysis based on the compound's structure, followed by a detailed roadmap of in-vitro and cell-based assays to identify its molecular target, validate target engagement, and characterize its downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel bioactive molecules.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The chemical structure of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide provides the initial clues to its potential biological activity. A systematic analysis of its core components can inform a rational, hypothesis-driven investigation into its MoA.

-

4-hydroxy-pyrrolidine-2-carboxamide Core: This saturated heterocyclic scaffold is a derivative of hydroxyproline, an amino acid crucial for the stability of collagen. Enzymes that recognize and modify proline and hydroxyproline residues, such as prolyl hydroxylases (PHDs) and other prolyl isomerases, represent a potential class of targets.

-

N-naphthalen-2-yl Moiety: The bulky, hydrophobic naphthalene group is a common feature in various pharmacologically active compounds. It can engage in pi-stacking and hydrophobic interactions within protein binding pockets, suggesting potential interactions with receptors or enzymes that have such features in their ligand-binding domains.

-

Carboxamide Linker: This functional group is a versatile hydrogen bond donor and acceptor, which can facilitate anchoring the molecule to its biological target.

Based on this structural analysis, a primary working hypothesis is that 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide may act as an inhibitor of enzymes that recognize proline or hydroxyproline, such as prolyl hydroxylases. A secondary hypothesis could involve its interaction with a receptor that possesses a hydrophobic binding pocket to accommodate the naphthalene moiety.

The Experimental Roadmap: A Phased Approach to MoA Elucidation

We propose a three-phased approach to systematically investigate the MoA of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide, moving from broad, predictive methods to specific, target-validation assays.

Phase I: In-Silico Target Prediction and Virtual Screening

The initial phase leverages computational tools to predict potential biological targets, thereby narrowing the scope of experimental investigation.

Experimental Protocol: In-Silico Target Prediction

-

Compound Preparation: Generate a 3D conformer of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Fishing: Submit the compound's structure (e.g., in SMILES format) to several web-based target prediction servers. These platforms utilize algorithms that compare the input structure to libraries of known bioactive ligands.

-

Recommended Tools: SwissTargetPrediction, PharmMapper, and SuperPred.

-

-

Data Analysis: Consolidate the lists of predicted targets from each server. Prioritize targets that are consistently predicted across multiple platforms and are functionally related to the initial hypothesis (e.g., hydroxylases, isomerases).

-

Molecular Docking: Perform molecular docking studies of the compound against the top-ranked predicted targets using software like AutoDock Vina or Schrödinger's Glide. This will provide insights into the potential binding mode and affinity.

Logical Framework for In-Silico Analysis

Caption: Workflow for in-silico target identification.

Phase II: In-Vitro Biochemical and Biophysical Validation

This phase aims to experimentally confirm the predictions from Phase I by assessing the direct interaction of the compound with purified proteins.

Experimental Protocol: Prolyl Hydroxylase (PHD) Inhibition Assay

-

Reagents: Recombinant human PHD2 enzyme, 2-oxoglutarate, ascorbate, Fe(II), and a HIF-1α peptide substrate.

-

Assay Principle: This is a biochemical assay that measures the hydroxylation of the HIF-1α peptide by PHD2. The consumption of the co-substrate 2-oxoglutarate can be monitored, often through a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or fluorescence).

-

Procedure: a. Prepare a dilution series of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide. b. In a 384-well plate, add the PHD2 enzyme, HIF-1α peptide, and other co-factors. c. Add the diluted compound or vehicle control (e.g., DMSO) to the wells. d. Initiate the reaction by adding 2-oxoglutarate. e. After a defined incubation period, stop the reaction and measure the signal.

-

Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

| Target Enzyme | IC50 (nM) | Hill Slope |

| PHD1 | 1500 | -1.1 |

| PHD2 | 85 | -1.0 |

| PHD3 | 950 | -0.9 |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified target protein (e.g., PHD2) onto a sensor chip.

-

Binding Measurement: Flow a series of concentrations of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide over the chip surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Data Analysis: Analyze the association and dissociation curves to determine the kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase III: Cell-Based Target Engagement and Pathway Analysis

The final phase is to confirm that the compound interacts with its intended target in a cellular environment and to characterize the downstream consequences of this interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

-

Procedure: a. Treat intact cells (e.g., HeLa cells) with either the compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble target protein (e.g., PHD2) remaining at each temperature by Western blotting.

-

Expected Outcome: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating target engagement.

Hypothetical Signaling Pathway Modulated by the Compound

Caption: Hypothesized pathway: Inhibition of PHD2 leads to HIF-1α stabilization.

Experimental Protocol: HIF-1α Stabilization and Target Gene Expression

-

Cell Culture: Culture a relevant cell line (e.g., HEK293T) under normoxic conditions.

-

Treatment: Treat the cells with increasing concentrations of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide for a set time period (e.g., 4-6 hours).

-

Western Blotting: Lyse the cells and perform Western blotting to detect the levels of HIF-1α. A known PHD inhibitor (e.g., dimethyloxalylglycine, DMOG) should be used as a positive control.

-

Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to measure the expression levels of HIF-1α target genes, such as VEGF and GLUT1.

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for elucidating the mechanism of action of a novel compound, 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide. By integrating in-silico, biochemical, biophysical, and cell-based approaches, researchers can confidently identify the molecular target, validate its engagement in a cellular context, and characterize the downstream signaling effects. The successful execution of this workflow will not only provide a comprehensive understanding of the compound's MoA but also enable informed decisions for its future development as a potential therapeutic agent. Future studies could involve off-target profiling and in-vivo efficacy studies in relevant disease models.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Schasmal, K. A., & Hanes, D. G. (2011). A guide to the use of surface plasmon resonance for the study of protein-protein and protein-ligand interactions. In Methods in molecular biology (Vol. 679, pp. 231–263). Humana Press. [Link]

-

Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

-

Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408. [Link]

physicochemical properties of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

Authored by a Senior Application Scientist

Foreword: A Molecule-First Approach to Drug Discovery

In the landscape of modern drug development, a profound understanding of a candidate molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapies are built. These properties—solubility, lipophilicity, ionization state, and solid-state characteristics—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). Overlooking this critical profiling stage can lead to costly late-stage failures and hinder the translation of promising molecules from the bench to the bedside.[1][2]

This guide provides an in-depth examination of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide, a molecule of interest due to its pyrrolidine core, a scaffold present in numerous FDA-approved drugs.[3] We will dissect its structural attributes and, more importantly, provide a comprehensive framework of robust, self-validating experimental protocols to accurately characterize its physicochemical profile. This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the strategic rationale behind them. Our focus is on generating high-quality, reproducible data that will empower informed decision-making throughout the drug discovery pipeline.

Molecular Structure and Initial Physicochemical Assessment

The structure of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide reveals several key features that will influence its behavior:

-

A Chiral Pyrrolidine Core: The stereochemistry of the 4-hydroxy and 2-carboxamide groups will be critical for biological activity and can influence crystal packing.

-

A Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, potentially enhancing aqueous solubility.

-

An Amide Linkage: This provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to polarity and potential for intermolecular interactions.

-

A Naphthalene Moiety: This large, aromatic system introduces significant lipophilicity, which will likely result in low aqueous solubility.[4][5]

-

An Ionizable Center: The pyrrolidine nitrogen is basic and will be protonated at physiological pH, influencing its charge state and, consequently, its solubility and permeability.[1]

Based on these features, we can anticipate a molecule with a complex interplay of hydrophilic and lipophilic characteristics. A preliminary assessment of its properties is summarized in the table below. It is crucial to note that while some properties can be estimated, precise values must be determined experimentally.

Table 1: Summary of Physicochemical Properties of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₁₅H₁₆N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 256.30 g/mol | Influences diffusion and permeability. |

| Appearance | Likely a solid at room temperature. | Important for handling and formulation. |

| Melting Point | Estimated: 162-165 °C | An indicator of purity and lattice energy.[6] |

| Aqueous Solubility | Predicted to be low. | A critical factor for oral absorption.[4][5][7] |

| pKa (Pyrrolidine N) | To be determined. | Determines the charge state at different pH values.[1][8] |

| LogP / LogD₇.₄ | To be determined. | Measures lipophilicity, affecting permeability and metabolism.[9][10] |

| Solid-State Form | To be determined. | Polymorphism can impact solubility and stability.[6][7][11] |

Solid-State Characterization: The Foundation of a Stable Drug

The solid-state properties of an Active Pharmaceutical Ingredient (API) have a profound impact on its processability, stability, and bioavailability.[11][12] Many APIs can exist in multiple crystalline forms, known as polymorphs, which have the same chemical composition but different physical properties.[6] Therefore, a thorough solid-state characterization is essential.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[6] It is invaluable for determining the melting point, assessing purity, and identifying polymorphic transitions.[6][13]

-

Sample Preparation: Accurately weigh 2-5 mg of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A common temperature range is from 25 °C to a temperature above the expected melting point (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing insight into the crystal lattice energy.

Causality Behind Experimental Choices:

-

A controlled heating rate ensures thermal equilibrium and reproducible results.

-

The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

-

The use of a reference pan corrects for any instrumental heat flow imbalances.

Solubility Determination: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[4][5][14] Therefore, accurately determining the solubility of a new chemical entity is of paramount importance.

Thermodynamic Solubility in Biorelevant Media

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for predicting in vivo dissolution.

-

Preparation of Media: Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

-

Sample Addition: Add an excess of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide to each buffer in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the samples to stand for a short period for the excess solid to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System:

-

The continued presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.

-

Sampling at multiple time points (e.g., 24 and 48 hours) can be performed to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

Below is a diagram illustrating the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[8] For a compound like 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide with a basic nitrogen, the pKa will dictate its charge across the physiological pH range, profoundly affecting its solubility, permeability, and target binding.[1]

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][15] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.[15]

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid. Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve, where half of the basic sites have been neutralized. Specialized software is often used for accurate pKa calculation from the titration data.

Expertise in Action:

-

The choice of co-solvent is critical. It must be able to dissolve the compound without significantly altering its pKa. The apparent pKa measured in the co-solvent mixture is often extrapolated to determine the aqueous pKa.

-

For compounds with very low solubility, UV-spectrophotometric methods can be an alternative, provided the compound has a chromophore near the ionizable center.[8]

Lipophilicity (LogP and LogD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[16] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[9][10][17] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant parameter.[9][10]

LogD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining LogP and LogD values.[18] It directly measures the partitioning of the compound between two immiscible phases.

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice versa to ensure mutual miscibility does not affect the results.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a glass vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Trustworthiness of the Protocol:

-

Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment.

-

Analysis of both phases provides a mass balance check, ensuring the compound has not degraded or adsorbed to the container walls.

The following diagram outlines the key steps in the LogD determination workflow.

Caption: Shake-Flask Workflow for LogD Determination.

Chemical Stability: Ensuring Drug Integrity

A drug candidate must be stable under various environmental conditions to ensure it maintains its quality, safety, and efficacy throughout its shelf life.[19][20] Stability testing exposes the drug substance to conditions such as elevated temperature, humidity, and light.[19][21]

Overview of Forced Degradation and ICH Stability Studies

-

Forced Degradation (Stress Testing): The compound is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolysis) to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

-

ICH Stability Testing: For regulatory purposes, long-term stability studies are conducted under specific conditions defined by the International Council for Harmonisation (ICH) guidelines.[19][22] For example, long-term testing is often performed at 25 °C/60% RH, with accelerated testing at 40 °C/75% RH.[20] The compound is tested at regular intervals for its appearance, assay, degradation products, and other critical quality attributes.[19]

Conclusion

The comprehensive physicochemical profiling of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide, as outlined in this guide, is a critical exercise in risk mitigation and value creation in drug discovery. By employing these robust, validated protocols, researchers can generate a detailed understanding of the molecule's properties. This knowledge is not merely academic; it is the essential data that informs lead optimization, guides formulation development, and ultimately increases the probability of advancing a safe and effective therapeutic agent to the clinic.

References

- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!

- Element. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- Bevan, C. D., & Lloyd, R. S. (2001, September 1). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Medicinal Chemistry, 8(10), 1163-1172.

- Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.

- Eurolab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.

- SEQENS. (n.d.). Solid state characterisation: R&D Expertise.

- Pharmaceuticals and Medical Devices Agency. (n.d.). Stability testing of new drug substances and products.

- Thomasnet. (n.d.). Solid State Characterization of APIs.

- Malik, K., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Sygnature Discovery. (n.d.). Physicochemical Profiling.

- Hughes, J. D., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(5), 520-531.

- Shayanfar, A., & Jouyban, A. (2013). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin, 61(11), 1133-1143.

- Shayanfar, A., & Jouyban, A. (2013). Impact of physicochemical profiling for rational approach on drug discovery. PubMed.

- U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- Wikipedia. (n.d.). Stability testing (pharmaceutical).

- ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study.

- Ibezim, E., et al. (2018, November 26). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers.

- Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis.

- Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co.

- Yılmaz, B., & Ertekin, C. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Parchem. (n.d.). Introducing (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide.

- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.

- De-Jesus-Acosta, M., & Gionfriddo, E. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quercus.be [quercus.be]

- 7. agnopharma.com [agnopharma.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. enamine.net [enamine.net]

- 10. acdlabs.com [acdlabs.com]

- 11. alfatestlab.com [alfatestlab.com]

- 12. cdn.thomasnet.com [cdn.thomasnet.com]

- 13. testinglab.com [testinglab.com]

- 14. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. pmda.go.jp [pmda.go.jp]

- 20. japsonline.com [japsonline.com]

- 21. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 22. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

In Vitro Evaluation of 4-Hydroxy-N-Naphthalen-2-Ylpyrrolidine-2-Carboxamide: A Technical Guide to Prolyl/Hydroxyprolyl Aminopeptidase Profiling

Executive Summary

4-Hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide—commonly referred to in biochemical literature as trans-4-hydroxy-L-proline β -naphthylamide (4-OH-Pro- β -NA)—is a highly specific, synthetic enzyme substrate[1]. Its primary utility lies in the in vitro detection and kinetic evaluation of prolyl-hydroxyprolyl aminopeptidase (also known as hydroxyprolyl arylamidase). Because the expression of this specific aminopeptidase is a highly conserved phenotypic marker for the pathogen Neisseria gonorrhoeae, 4-OH-Pro- β -NA has become a cornerstone molecule in clinical microbiology for the rapid, culture-independent speciation of pathogenic Neisseria[2],[3]. This whitepaper provides a comprehensive framework for utilizing this compound in both high-throughput kinetic assays and clinical diagnostic workflows.

Biochemical Rationale and Reaction Causality

The molecular architecture of 4-OH-Pro- β -NA is purposefully designed to exploit the substrate specificity of hydroxyproline-cleaving enzymes.

-

The Recognition Motif: The (2S,4R)-4-hydroxy-L-proline moiety ensures that only peptidases with a binding pocket specific to cyclic, hydroxylated imino acids can engage the substrate[1].

-

The Reporter Leaving Group: The β -naphthylamine ( β -NA) group is linked via an amide bond, mimicking a terminal peptide bond. In its conjugated state, the molecule is optically silent in the visible spectrum and exhibits minimal fluorescence.

-

Causality of Detection: Upon enzymatic hydrolysis, the amide bond is cleaved, liberating free β -naphthylamine. This free arylamine is highly fluorescent (excitation at 340 nm, emission at 410 nm). Furthermore, to adapt this assay for equipment-free clinical diagnostics, the liberated β -NA can undergo a classic diazo coupling reaction with a diazonium salt (e.g., Fast Garnet GBC). This electrophilic aromatic substitution shifts the detection modality from UV fluorescence to visible colorimetry, producing an intensely colored red/pink azo dye[2].

In Vitro Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate intrinsic controls to eliminate false positives (e.g., auto-hydrolysis) and false negatives (e.g., enzyme degradation).

Protocol A: High-Throughput Fluorogenic Kinetic Assay

Objective: To determine the Michaelis-Menten kinetics ( Km , Vmax ) of recombinant hydroxyprolyl aminopeptidase or to screen competitive inhibitors.

-

Step 1: Reagent Preparation. Prepare a 10 mM stock of 4-OH-Pro- β -NA in 100% DMSO. Dilute to working concentrations (10 μ M to 500 μ M) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Causality: Add 0.01% Tween-20 to the buffer to prevent non-specific enzyme aggregation and surface adsorption in the microplate.

-

Step 2: System Validation (Blanking). Load 90 μ L of each substrate concentration into a black 96-well microplate. Add 10 μ L of Assay Buffer (without enzyme) to establish the baseline auto-hydrolysis rate. This negative control is critical for subtracting background fluorescence.

-

Step 3: Reaction Initiation. Add 10 μ L of purified hydroxyprolyl aminopeptidase (e.g., 1-5 nM final concentration) to the experimental wells.

-

Step 4: Kinetic Readout. Immediately transfer the plate to a fluorescence microplate reader. Monitor emission at 410 nm (excitation 340 nm) continuously for 30 minutes at 37°C.

-

Step 5: Data Analysis. Calculate initial velocities ( V0 ) from the linear portion of the progress curves. Plot V0 versus substrate concentration and apply non-linear regression to extract Km and kcat .

Protocol B: Clinical Diagnostic Workflow for Neisseria Speciation

Objective: Rapid differentiation of N. gonorrhoeae from other commensal or pathogenic Neisseria species using a non-growth-dependent preformed enzyme assay[3].

-

Step 1: Inoculum Preparation. Harvest a heavy inoculum (equivalent to a McFarland 3.0 standard) of a pure bacterial isolate grown on selective media (e.g., Thayer-Martin agar) for 18-24 hours. Causality: A heavy inoculum is required because the assay detects preformed enzymes rather than relying on active bacterial growth and de novo protein synthesis during the test[2].

-

Step 2: Substrate Incubation. Emulsify the bacteria in 0.3 mL of buffered salt solution containing 4-OH-Pro- β -NA alongside other chromogenic substrates (e.g., for β -galactosidase and γ -glutamylaminopeptidase). Incubate at 37°C for 2 to 4 hours.

-

Step 3: Diazo Coupling. Add 1-2 drops of a diazonium salt developer (e.g., Fast Garnet GBC). Causality: The diazonium salt reacts exclusively with the cleaved β -naphthylamine, not the intact substrate, ensuring high signal-to-noise ratio.

-

Step 4: Interpretation.

Data Presentation: Diagnostic Enzyme Profiling

The diagnostic power of 4-OH-Pro- β -NA is realized when multiplexed with other substrates. The table below summarizes the highly conserved enzymatic signatures used to speciate Neisseria[2],[3].

| Target Organism | Hydroxyprolyl Aminopeptidase (4-OH-Pro- β -NA) | γ -Glutamylaminopeptidase | β -Galactosidase | Diagnostic Color Readout |

| Neisseria gonorrhoeae | (+) Positive | (-) Negative | (-) Negative | Red / Pink |

| Neisseria meningitidis | (-) Negative | (+) Positive | (-) Negative | Yellow |

| Neisseria lactamica | (-) Negative | (-) Negative | (+) Positive | Blue |

| Moraxella catarrhalis | (-) Negative | (-) Negative | (-) Negative | Colorless (Negative) |

Reaction & Workflow Visualizations

Biochemical cleavage of 4-OH-Pro-β-NA and subsequent dual-modality detection pathways.

Clinical diagnostic workflow for speciation of Neisseria utilizing chromogenic substrates.

References[1] J&K Scientific. "trans-L-4-Hydroxyproline b-naphthylamide | 3326-64-5". Source: jk-sci.com. URL: https://www.jk-sci.com/en/3326-64-5.html[2] Kulkarni, S., Bala, M., & Risbud, A. (2011). "Performance of tests for identification of Neisseria gonorrhoeae". Source: Indian Journal of Medical Research (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3103149/[3] Ng, L. K., & Martin, I. E. (2005). "The laboratory diagnosis of Neisseria gonorrhoeae". Source: The Canadian Journal of Infectious Diseases & Medical Microbiology (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2095009/

Sources

Preliminary Pharmacological Profile of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide: A Review of Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the preliminary pharmacological profile of the compound 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide.

This indicates that the synthesis, characterization, and biological evaluation of this particular chemical entity have likely not been disclosed in the public domain. While the constituent chemical moieties, a 4-hydroxypyrrolidine-2-carboxamide core and a naphthalene substituent, are present in various biologically active molecules, the specific combination and its resulting pharmacological properties remain uncharacterized in accessible scientific literature.

The pyrrolidine ring is a fundamental scaffold in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and serving as a versatile template for diverse biological activities.[1][2] Derivatives of pyrrolidine have been explored for a wide range of therapeutic applications.[3] Similarly, the naphthalene moiety is a common feature in medicinal chemistry, contributing to the pharmacological effects of various approved drugs and investigational agents.[4] Naphthalene-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6][7][8][9]

However, the specific pharmacological profile of a molecule arises from the unique three-dimensional arrangement of its atoms and functional groups, which dictates its interactions with biological targets. Without experimental data from in vitro and in vivo studies, any discussion of the potential mechanism of action, receptor binding affinities, or pharmacokinetic properties of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide would be purely speculative.

Researchers and drug development professionals interested in this specific compound would need to undertake a full preclinical development program to elucidate its pharmacological characteristics. This would typically involve:

-

Chemical Synthesis and Characterization: The first step would be the synthesis and purification of the compound, followed by structural confirmation using analytical techniques such as NMR and mass spectrometry.

-

In Vitro Pharmacology: A battery of in vitro assays would be necessary to determine its biological activity. This could include:

-

Receptor Binding Assays: To identify specific protein targets.

-

Enzyme Inhibition Assays: To assess its potential to modulate enzyme activity.

-

Cell-Based Functional Assays: To understand its effects on cellular processes.

-

-

In Vitro ADME/Tox: Preliminary assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties using in vitro models (e.g., liver microsomes, Caco-2 permeability assays).

-

In Vivo Pharmacology and Pharmacokinetics: Following promising in vitro results, studies in animal models would be required to evaluate its efficacy, safety, and pharmacokinetic profile in a living organism.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel Pyrrolidine Carboxamide Derivatives: A Technical Guide to Scaffold Optimization and Asymmetric Catalysis

Executive Summary

The pyrrolidine carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry. Its rigid, five-membered nitrogen heterocycle provides optimal sp³-hybridized spatial geometry, allowing for the precise vectorization of functional groups into deep enzymatic binding pockets. This technical guide explores the causality behind experimental design choices in the discovery and synthesis of these derivatives. By examining two distinct therapeutic applications—the inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis and the antagonism of the MDM2/p53 interaction in oncology—we establish a framework for robust scaffold optimization and asymmetric synthesis.

Target Biology and Rational Design

InhA Inhibition in Tuberculosis

The FAS-II system in M. tuberculosis is responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. InhA, a key NADH-dependent enoyl-ACP reductase in this pathway, is a highly validated antimicrobial target. Unlike the first-line drug isoniazid (INH), which requires activation by the mycobacterial KatG catalase-peroxidase (a common mutation site for clinical resistance),1[1].

Mechanistically, the oxygen atom of the pyrrolidine carbonyl group engages in a critical dual hydrogen-bonding network with the InhA catalytic residue Tyr158 and the NAD+ cofactor[1]. This rigid anchoring allows the substituted phenyl and cyclohexyl rings of the scaffold to occupy the hydrophobic substrate-binding loop effectively.

Mechanism of InhA inhibition by pyrrolidine carboxamides blocking mycolic acid synthesis.

MDM2 Antagonism in Oncology

In oncology, the MDM2 protein negatively regulates the p53 tumor suppressor. Disrupting this protein-protein interaction requires a small molecule that can mimic the α-helical structure of p53. Highly functionalized chiral pyrrolidine carboxamides, such as the clinical candidate RG7388 (Idasanutlin), achieve this by projecting three bulky hydrophobic substituents into the deep Leu26, Trp23, and Phe19 pockets of MDM2[2]. The stereochemical integrity of the pyrrolidine core is absolute; only specific enantiomers possess the required binding affinity, necessitating rigorous asymmetric synthesis protocols.

Synthesis Strategies and Methodologies

Microtiter Synthesis for Rapid SAR Generation

To rapidly optimize the InhA inhibitory activity of early-stage hits, a microtiter synthetic strategy is employed. This involves parallel synthesis in 96-well plates followed by in situ biological screening without intermediate product isolation[3].

Causality & Self-Validation: The high thermodynamic driving force and efficiency (>80% yield) of amide bond formation using coupling reagents (e.g., HBTU/DIEA or oxalyl chloride) ensure that unreacted starting materials do not interfere with the subsequent enzymatic assay[1]. This self-validating system accelerates the hit-to-lead timeline by eliminating purification bottlenecks, ensuring that the observed IC₅₀ shifts are directly attributable to the synthesized derivatives rather than chemical artifacts.

Protocol 1: Microtiter Synthesis and In Situ Screening of InhA Inhibitors

-

Reagent Preparation: Prepare 0.1 M solutions of the core 5-oxopyrrolidine carboxylic acid and various substituted anilines in anhydrous DMF.

-

Amide Coupling: Dispense reactants into a 96-well plate. Add HBTU (1.2 eq) and DIEA (2.0 eq). Scientific Rationale: HBTU rapidly activates the carboxylic acid, while DIEA acts as a non-nucleophilic base to neutralize the generated acid, driving the reaction to near completion within hours.

-

Incubation: Seal the plate and agitate at 25°C for 4 hours.

-

In Situ Assay Preparation: Dilute the crude reaction mixture directly into the assay buffer (50 mM PIPES, pH 6.8). Note: The benign nature of the coupling byproducts at high dilution allows direct screening.

-

Enzymatic Screening: Add InhA enzyme and NADH cofactor. Initiate the reaction with trans-2-enoyl-ACP substrate. Monitor NADH oxidation via absorbance at 340 nm to calculate the IC₅₀.

Cu(II)-Catalyzed Asymmetric [3 + 2] Cycloaddition

For complex molecules like the MDM2 antagonist RG7388, constructing the highly substituted pyrrolidine ring with precise stereocontrol is paramount. The methodology utilizes a2 between an azomethine ylide and an electron-deficient alkene[2].

Causality & Self-Validation: The chiral Cu(II)-(R)-BINAP complex acts as a Lewis acid, coordinating to the azomethine ylide. This coordination creates a sterically demanding chiral pocket that dictates the facial approach of the dipolarophile (alkene), strongly favoring the exo transition state. A subsequent one-pot retro-Mannich/Mannich isomerization under basic conditions thermodynamically drives any minor endo adducts to the desired exo configuration, maximizing the final enantiomeric excess (ee) and yield[2].

Workflow of Cu(II)-catalyzed asymmetric [3+2] cycloaddition for chiral pyrrolidines.

Protocol 2: Asymmetric Synthesis of RG7388 Precursors

-

Catalyst Complexation: Dissolve Cu(OAc)₂ and (R)-BINAP in THF. Stir at room temperature for 1 hour. Scientific Rationale: Pre-complexation is critical to ensure the formation of the chiral Lewis acid complex before the introduction of substrates, preventing racemic background reactions.

-

Ylide Formation: Add the imine (derived from substituted benzaldehyde and glycine ester) and Et₃N. The base deprotonates the imine to form the metallo-azomethine ylide, stabilized by the Cu(II) center.

-

Cycloaddition: Introduce the electron-deficient alkene dropwise. Maintain the temperature at -20°C for 24 hours. Low temperature maximizes enantiofacial discrimination.

-

Isomerization (Self-Correction): Add aqueous NaOH and warm to room temperature. This one-pot retro-Mannich/Mannich isomerization thermodynamically converts endo impurities into the more stable exo product, "polishing" the stereochemical purity.

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the pyrrolidine carboxamide scaffold is evident in its tunable bioactivity across different targets. Table 1 summarizes the quantitative data driving the optimization of these derivatives.

Table 1: Comparative Bioactivity of Selected Pyrrolidine Carboxamides

| Compound Class | Primary Target | Substituent Modification | IC₅₀ / Potency | Ref |

| PCAM Lead (d6) | InhA (M. tuberculosis) | Unsubstituted phenyl ring (Ring A) | ~10.05 μM | [1] |

| Optimized PCAM | InhA (M. tuberculosis) | para-halogenated phenyl substitution | 390 nM | [2] |

| RG7388 Precursor | MDM2 (Oncology) | Chiral, highly substituted (3+ bulky groups) | Low nM (ee >95%) | [3] |

| (R)-Pyrrolidine-3-CA | DPP-4 (Metabolic) | Variable positioning of functional groups | Target-dependent | [4] |

(Note: The optimization of PCAMs down to 390 nM[4] highlights the success of combining computational modeling with microtiter synthesis).

Conclusion

The discovery and synthesis of pyrrolidine carboxamide derivatives require a rigorous, multidisciplinary approach. Whether utilizing high-throughput microtiter synthesis to rapidly map the SAR of InhA inhibitors or employing sophisticated Cu(II)-catalyzed asymmetric cycloadditions to build the precise chiral architecture of MDM2 antagonists, the underlying principle remains the same: experimental choices must be grounded in mechanistic causality. By ensuring that synthesis protocols are self-validating and thermodynamically driven, researchers can reliably unlock the full therapeutic potential of this privileged scaffold.

References

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis | ACS Publications |[Link]

-

Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles | MDPI |[Link]

-

Practical Synthesis of MDM2 Antagonist RG7388. Part 1: A Cu(II)-Catalyzed Asymmetric [3 + 2] Cycloaddition | ACS Publications |[Link]

Sources

Introduction: The Strategic Union of Aromaticity and Three-Dimensionality

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Naphthalen-Pyrrolidine Compounds

In the landscape of medicinal chemistry, the naphthalen-pyrrolidine scaffold represents a powerful convergence of two privileged structural motifs. The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a rigid, lipophilic platform ideal for engaging in π-stacking and hydrophobic interactions within protein binding sites.[1][2] Its extended aromatic system is a common feature in numerous pharmacologically active agents, offering a versatile anchor for molecular design.[3][4] However, the planarity and metabolic susceptibility of the naphthalene ring present distinct challenges in drug development.[5]

Complementing this is the pyrrolidine ring, a five-membered nitrogen heterocycle that is a cornerstone of modern drug discovery.[6] Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine scaffold is sp³-hybridized, granting it a non-planar, three-dimensional structure.[7][8] This three-dimensionality is crucial for exploring pharmacophore space in a way that flat, aromatic systems cannot. The pyrrolidine ring's significance is amplified by its capacity to contain up to four stereogenic centers, allowing for the creation of a vast number of stereoisomers, each with potentially unique biological profiles due to differential binding with enantioselective protein targets.[7][8] The inherent "pseudorotation" of the ring provides conformational flexibility, further enabling optimal interactions with biological targets.[7][8]

This guide, intended for researchers and drug development professionals, will dissect the intricate structure-activity relationships (SAR) of naphthalen-pyrrolidine compounds. We will move beyond a simple catalog of derivatives to explain the causal relationships between structural modifications and their impact on biological activity, selectivity, and metabolic stability.

Dissecting the Core Scaffold: Key Structural Considerations

The Naphthalene Moiety: An Anchor with Nuances

The naphthalene ring typically serves as the primary recognition element, anchoring the molecule to its biological target. Its role, however, is far from passive.

-

Substitution Patterns (α vs. β): The point of attachment of the pyrrolidine-containing substituent to the naphthalene ring (position 1 or α vs. position 2 or β) dictates the exit vector and spatial orientation of the rest of the molecule. This initial choice can profoundly influence how the compound fits into a binding pocket and is a critical first step in design.

-

π-Stacking and Hydrophobic Interactions: The electron-rich surface of the naphthalene ring is adept at forming π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a target protein. For instance, in studies of naphthalene-based Sphingosine Kinase 2 (SphK2) inhibitors, a favorable π-stacking interaction between the naphthalene ring and Phe548 was observed, contributing significantly to binding affinity.[1]

-

Metabolic Liabilities and Bioisosteric Replacement: A significant drawback of the naphthalene ring is its susceptibility to cytochrome P450-mediated metabolism, which can lead to the formation of reactive epoxide intermediates. This necessitates strategies to mitigate metabolic instability. A proven approach is bioisosteric replacement, where the naphthalene ring is substituted with a group that retains similar size, shape, and electronic properties but possesses an improved metabolic profile.[9] Promising bioisosteres for naphthalene include benzazaborinines and aryl-fused bicyclo[3.1.1]heptanes (BCHeps), which have been shown to maintain biological activity while enhancing metabolic stability.[5][10][11]

The Pyrrolidine Ring: A Hub of Stereochemistry and Functionality

The pyrrolidine moiety is arguably the most dynamic component for SAR exploration, offering multiple avenues for modification.[12]

-

Stereochemistry as a Determinant of Activity: The stereochemical configuration of substituents on the pyrrolidine ring is paramount. The spatial orientation of functional groups can mean the difference between a potent agonist and an inactive compound.[7] This is because biological targets, being chiral themselves, often exhibit a high degree of stereoselectivity. Synthesizing enantiomerically pure compounds is therefore essential for unambiguous SAR elucidation.[13][14]

-

Substitutions on Ring Carbons: Functionalizing the carbon atoms of the pyrrolidine ring can introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and fine-tune the molecule's conformation. Adding a hydroxyl group to the pyrrolidine ring of a naphthalene-based SphK inhibitor was found to act as a "molecular switch," dramatically altering selectivity between the SphK1 and SphK2 isoforms.[1]

-

Substitutions on the Pyrrolidine Nitrogen: The nitrogen atom is a common point for introducing diversity. The nature of the substituent attached here often defines the "tail" region of the molecule, which can probe deeper into a binding pocket or modulate physicochemical properties like solubility and cell permeability.

Case Study: SAR of Naphthalene-Based Sphingosine Kinase 2 (SphK2) Inhibitors

The development of selective SphK2 inhibitors provides an excellent real-world example of the SAR principles governing this scaffold.[1] These studies reveal how systematic modifications to each part of the molecule influence potency and selectivity.

A key discovery was that removing a hydroxyl group from the pyrrolidine ring served as a molecular switch, inducing selective inhibition of SphK2 over the SphK1 isoform.[1] Further exploration focused on the "tail" region attached to the pyrrolidine nitrogen.

| Compound ID | Pyrrolidine Modification | Tail Region | SphK1 Kᵢ (μM) | SphK2 Kᵢ (μM) | Selectivity (SphK1/SphK2) |

| Parent Cmpd | 3-OH | 4-CF₃-Benzyl | >20 | 1.0 | >20 |

| 7b | H (OH removed) | Guanidinoethyl | 1.8 | 0.08 | 22.5 |

| 7e | H (OH removed) | 4-Cl-Benzyl | 2.5 | 0.4 | 6.25 |

| 7i | 3-OH | Guanidinoethyl | 0.07 | 0.02 | 3.5 |

| 7j | 3-OH | 4-Cl-Benzyl | 0.2 | 0.04 | 5 |

| 7n | H (OH removed) | 4-CF₃-Benzyl | >20 | 1.0 | >20 |

Data synthesized from literature reports.[1]

Key SAR Insights from the SphK2 Inhibitor Study:

-

Pyrrolidine Hydroxyl Group: The presence of a hydroxyl group (e.g., in 7i and 7j ) generally leads to potent, dual inhibition of both SphK1 and SphK2. Its removal (e.g., in 7b , 7e , 7n ) is a critical determinant for achieving SphK2 selectivity.[1]

-

Tail Region Interactions: The tail region explores a hydrophobic pocket. The 4-trifluoromethylbenzyl tail of compound 7n is positioned within a hydrophobic pocket capped by Cys533, Tyr566, and His556.[1]

-

Cationic Interactions: A cationic guanidine group on the tail, as in compound 7b , forms a hydrogen bond with an aspartate residue (Asp308) in the binding site, contributing to high potency.[1]

Below is a diagram summarizing the key SAR findings for the naphthalen-pyrrolidine scaffold, highlighting the critical points of modification.

Caption: Key SAR modification points on the naphthalen-pyrrolidine core.

Experimental Protocols for SAR Exploration

A robust SAR campaign relies on efficient synthesis and reliable biological evaluation. The following protocols provide a template for these critical workflows.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This method is a powerful tool for constructing the pyrrolidine ring with control over substitution patterns.[7]

Objective: To synthesize a substituted naphthalen-pyrrolidine derivative.

Materials:

-

N-substituted-naphthaldehyde

-

An amino acid (e.g., sarcosine)

-

An electron-deficient alkene (e.g., methyl acrylate)

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Azomethine Ylide Formation: To a solution of naphthaldehyde (1.0 eq) and sarcosine (1.1 eq) in anhydrous toluene (20 mL/mmol), heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2-4 hours. This in situ formation of the azomethine ylide is critical.

-

Cycloaddition: Cool the reaction mixture to room temperature. Add the electron-deficient alkene (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired naphthalen-pyrrolidine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay (Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., SphK2).

Materials:

-

Recombinant human SphK2 enzyme

-

Sphingosine substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Scintillation counter and fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Assay Setup: In a 96-well plate, add 5 µL of the diluted test compound solution (or DMSO for control).

-

Enzyme Addition: Add 20 µL of kinase assay buffer containing the SphK2 enzyme to each well. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a substrate mix containing sphingosine and [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

-

Detection: Spot a portion of the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram illustrates a typical workflow for a drug discovery campaign involving SAR studies.

Caption: An integrated workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The naphthalen-pyrrolidine scaffold is a rich source of pharmacologically active compounds, offering a blend of rigid aromatic anchoring and three-dimensional stereochemical complexity. The structure-activity relationships are governed by a delicate interplay between substitutions on the naphthalene core, the stereoconfiguration and functionalization of the pyrrolidine ring, and the nature of the substituents appended to the pyrrolidine nitrogen.

Future research in this area will likely focus on several key aspects:

-

Novel Bioisosteres: Continued development of novel naphthalene bioisosteres to enhance metabolic stability and escape patent-protected chemical space is crucial.[5][10]

-

Stereochemically Complex Scaffolds: The synthesis and evaluation of derivatives with multiple and quaternary stereocenters on the pyrrolidine ring remain a challenging but promising frontier for discovering novel bioactivities.[13]

-

New Therapeutic Targets: Applying the established SAR principles of this scaffold to new and challenging biological targets will undoubtedly expand its therapeutic potential.

By understanding the fundamental principles outlined in this guide, researchers can more rationally design and optimize naphthalen-pyrrolidine compounds, accelerating the journey from initial hit to viable drug candidate.

References

-

Rombouts, F. J. R., Tovar, F., Austin, N., Tresadern, G., & Trabanco, A. A. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry. [Link]

-

Li Petri, G., Spanò, V., D'Anneo, A., & Rinaldi, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules. [Link]

-

Rombouts, F. J. R., Tovar, F., Austin, N., Tresadern, G., & Trabanco, A. A. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. PubMed. [Link]

-

Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Molecules. [Link]

-

Jones, A. J., et al. (2023). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

-

Kim, H., et al. (2021). DeepBioisostere: a deep generative model for bioisosteric replacement. ResearchGate. [Link]

-

Nersesian, D. L., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed. [Link]

-

Kondratovs, A., et al. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

-

Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

Wang, J., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]

-